molecular formula C10H19N3O6 B1666433 Azido-PEG4-CH2CO2H CAS No. 201467-81-4

Azido-PEG4-CH2CO2H

Cat. No.: B1666433
CAS No.: 201467-81-4
M. Wt: 277.27 g/mol
InChI Key: YHTABJLSZLHRFV-UHFFFAOYSA-N
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Scientific Research Applications

N3-TEG-COOH has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.

    Biology: Employed in the development of targeted protein degradation strategies to study the function of specific proteins in cellular processes.

    Medicine: Investigated for its potential in developing novel therapeutic agents for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of advanced materials and nanotechnology applications

Mechanism of Action

N3-TEG-COOH functions as a linker in PROTACs, which are heterobifunctional molecules comprising two ligands connected by a linker unit. One ligand binds to an E3 ubiquitin ligase protein, while the other ligand binds to the target protein of interest. This configuration brings the ligase and the target protein into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

Safety and Hazards

Azido-PEG4-CH2CO2H is not expected to be an inhalation hazard under anticipated conditions of normal use . It may cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Azido-PEG4-CH2CO2H is widely used in bioconjugation, labeling, and chemical modification due to its mild reaction conditions, fast speed, and biocompatibility . It is a very popular click chemistry linker and is commonly used in drug delivery .

Biochemical Analysis

Biochemical Properties

Azido-PEG4-CH2CO2H plays a crucial role in biochemical reactions, particularly in bio-conjugation and drug delivery systems. The azide group of this compound can react with alkyne groups through click chemistry, forming stable triazole linkages. This reaction is highly specific and efficient, making it ideal for labeling and tracking biomolecules. The terminal carboxylic acid group can form stable amide bonds with primary amine groups, facilitating the conjugation of this compound to proteins, peptides, and other biomolecules .

Cellular Effects

This compound influences various cellular processes by facilitating the conjugation of biomolecules. It can be used to label proteins and peptides, allowing researchers to track their localization and interactions within cells. This compound can also affect cell signaling pathways by modifying the activity of proteins involved in these pathways. Additionally, this compound can influence gene expression by enabling the targeted delivery of nucleic acids to specific cellular compartments .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable covalent bonds with biomolecules. The azide group reacts with alkyne groups through click chemistry, forming triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The carboxylic acid group can form amide bonds with primary amine groups, enabling the conjugation of this compound to proteins and peptides. These covalent modifications can alter the activity and function of the target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C, but its reactivity may decrease over time if not stored properly. Long-term studies have shown that this compound can maintain its activity for extended periods, allowing for its use in various in vitro and in vivo experiments. Researchers should monitor the stability of the compound to ensure consistent results .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound can effectively label and track biomolecules without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including cellular stress and apoptosis. Researchers should carefully optimize the dosage to achieve the desired effects while minimizing adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing biomolecules. The carboxylic acid group can form amide bonds with primary amine groups, facilitating the conjugation of this compound to proteins and peptides. These interactions can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media, facilitating its transport across cellular membranes. Once inside the cell, this compound can interact with various biomolecules, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound can localize to specific subcellular compartments, depending on its conjugation to target biomolecules. The compound can be directed to specific organelles through targeting signals or post-translational modifications. For example, conjugation to mitochondrial targeting sequences can direct this compound to the mitochondria, where it can exert its effects on mitochondrial function. Similarly, conjugation to nuclear localization signals can direct the compound to the nucleus, influencing gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N3-TEG-COOH is synthesized through a series of chemical reactions involving the introduction of azide and carboxyl functional groups to a tetraethylene glycol backbone. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of N3-TEG-COOH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N3-TEG-COOH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N3-TEG-COOH is unique due to its optimal chain length and functional groups, making it highly effective in forming stable and efficient PROTACs. Its ability to undergo both CuAAC and SPAAC reactions adds to its versatility in chemical synthesis .

Properties

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O6/c11-13-12-1-2-16-3-4-17-5-6-18-7-8-19-9-10(14)15/h1-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTABJLSZLHRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCC(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201467-81-4
Record name 201467-81-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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